molecular formula C23H23NO5 B2449879 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid CAS No. 2413867-03-3

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid

Cat. No.: B2449879
CAS No.: 2413867-03-3
M. Wt: 393.439
InChI Key: IKNVMKAVUJWCQH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C23H23NO4. It contains a fluorenylmethoxycarbonyl group attached to a spiro[3.3]heptane structure, which is a type of saturated cyclic compound .


Molecular Structure Analysis

The molecule’s structure is characterized by a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in synthesizing various chemical compounds, such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its utility in chemical synthesis processes (Le & Goodnow, 2004).
  • Its application in protecting hydroxy-groups in chemical compounds was explored, showing its versatility in chemical synthesis (Gioeli & Chattopadhyaya, 1982).

Application in Organic Synthesis

Solid Phase Synthesis

Spectroscopy and Structural Analysis

  • Its derivative was studied in the context of spectroscopy, providing insights into molecular structures and interactions (Coté, Lalancette, & Thompson, 1996).

Photocatalytic Applications

  • A related compound, 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile, was used as a photocatalyst in the decarboxylative cross-coupling reaction of α-amino acids, highlighting its potential in light-driven chemical reactions (Chen, Lu, & Wang, 2019).

Future Directions

The use of heterocyclic scaffolds, such as the pyrrolidine ring in this compound, is becoming increasingly important in the development of clinically active drugs . Future research may focus on further exploring the pharmacophore space and investigating the influence of steric factors on biological activity .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-19-12-23(20(26)27,22(19)10-5-11-22)24-21(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19,25H,5,10-13H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNVMKAVUJWCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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